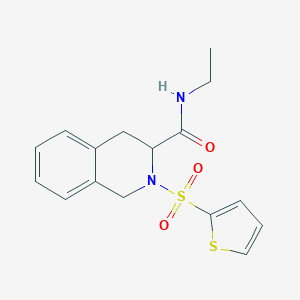![molecular formula C20H22N2O4S B284860 propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as PPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, but it is believed to act on various cellular pathways. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the activity of protein kinase C, which plays a role in cellular signaling and regulation.
Biochemical and Physiological Effects:
propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit viral replication in vitro. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high purity and stability. It can be easily synthesized using the optimized method, and its purity can be confirmed using various analytical techniques. However, one limitation of using propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate research. One direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate and its effects on cellular pathways.
Méthodes De Synthèse
The synthesis of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 4-propoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by cyclization with thioacetamide and acetylation with acetic anhydride. This method has been optimized to achieve high yields and purity of propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate.
Applications De Recherche Scientifique
Propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to inhibit viral replication in vitro.
Propriétés
Formule moléculaire |
C20H22N2O4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
propyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-3-9-25-15-7-5-14(6-8-15)16-12-27-19-18(16)20(24)22(13-21-19)11-17(23)26-10-4-2/h5-8,12-13H,3-4,9-11H2,1-2H3 |
Clé InChI |
JLBCIHYYTVDUMR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)

![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
![2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B284788.png)
![9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284791.png)
![5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284792.png)
![N-butyryl-N-{4-[butyryl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B284795.png)
![N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide](/img/structure/B284796.png)
![N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284798.png)
![N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B284799.png)
![N-acetyl-N-(4-{acetyl[(4-bromophenyl)sulfonyl]amino}phenyl)-4-bromobenzenesulfonamide](/img/structure/B284800.png)
![N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284801.png)